molecular formula C14H11ClF3NO B2488193 (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine CAS No. 1715359-80-0

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

Cat. No. B2488193
CAS RN: 1715359-80-0
M. Wt: 301.69
InChI Key: QDNNIPSRLCCODT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine often involves complex reactions that yield novel molecular structures with unique properties. For example, a novel fluorinated aromatic diamine monomer was synthesized through a reaction involving 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone, indicating the complexity and innovation in synthesizing compounds with fluorine and chlorine substitutions (Yin et al., 2005).

Molecular Structure Analysis

Studies on molecular structure, utilizing techniques like X-ray diffraction and NMR spectroscopy, reveal detailed insights into the geometrical configurations of related compounds. For instance, the molecular structure and spectroscopic data of a structurally similar compound were analyzed using DFT calculations, highlighting the importance of understanding bond lengths, angles, and intramolecular charge transfers for predicting reactivity and interaction potential (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine derivatives are characterized by their specificity and the formation of complex structures. A study detailed the synthesis of a related compound through a reaction sequence that culminates in products with significant yields, characterized by spectral analyses and docking studies, showcasing the chemical versatility of these molecules (Bommeraa et al., 2019).

Physical Properties Analysis

The physical properties of compounds similar to (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine, such as solubility, glass transition temperature, and thermal stability, play a crucial role in determining their applicability in various fields. For example, fluorinated polyimides derived from a related monomer exhibited outstanding mechanical properties and solubility in polar organic solvents, indicative of the material's robustness and versatility (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine and its derivatives, including reactivity, bonding characteristics, and interaction with other molecules, are central to their functionality. Research involving molecular docking and quantum chemical calculations provides insight into the potential biological effects and molecular interactions, underscoring the compound's relevance in medicinal chemistry and material science (Viji et al., 2020).

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

  • Application : (4-Phenylquinazolin-2-yl)methanamine, a related compound, was used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes showed high efficiency in transfer hydrogenation reactions, indicating potential uses in synthetic chemistry and industrial processes (Şemistan Karabuğa et al., 2015).

Luminescent Properties in Platinum(II) Complexes

  • Application : Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, which include a compound with a similar structure, shows potential applications in materials science, especially in the development of new luminescent materials (S. Lai et al., 1999).

Synthesis and Docking Studies

  • Application : The synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involved coupling a related compound. This highlights its utility in the synthesis of complex organic molecules, which could have implications in pharmaceutical research (Ravi Kumar Bommeraa et al., 2019).

Synthesis of Haptens and Complete Antigens

  • Application : In immunology research, a related compound was used for synthesizing haptens and complete antigens, indicating its potential use in developing diagnostic tools or vaccines (Liu ShunZi et al., 2009).

Molecular Docking and Quantum Chemical Calculations

  • Application : The molecular structure and spectroscopic data of a compound structurally similar to (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine were obtained, providing insights into its potential pharmaceutical applications through molecular docking studies (A. Viji et al., 2020).

Photophysical Properties and Redox Behavior

  • Application : Research into the photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, which include compounds similar to (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine, indicates potential applications in photochemistry and material sciences (F. Neve et al., 1999).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNNIPSRLCCODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanamine

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